molecular formula C10H16N4 B1423502 N-methyl-1-(pyridazin-3-yl)piperidin-4-amine CAS No. 1249245-65-5

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine

Cat. No. B1423502
M. Wt: 192.26 g/mol
InChI Key: DEMPYJPTIIPUNY-UHFFFAOYSA-N
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Description

“N-methyl-1-(pyridazin-3-yl)piperidin-4-amine” is a chemical compound with the molecular formula C10H16N4 . It has a molecular weight of 192.26 . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for “N-methyl-1-(pyridazin-3-yl)piperidin-4-amine” is 1S/C10H16N4/c1-11-9-4-3-7-14(8-9)10-5-2-6-12-13-10/h2,5-6,9,11H,3-4,7-8H2,1H3 .


Physical And Chemical Properties Analysis

“N-methyl-1-(pyridazin-3-yl)piperidin-4-amine” is an oil at room temperature . It has a molecular weight of 192.26 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Research has shown successful synthesis and reactions involving compounds structurally similar to N-methyl-1-(pyridazin-3-yl)piperidin-4-amine. For instance, Peet (1984) reported on the synthesis of 7-(1-pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazines, a process involving the reactions of secondary amines like piperidine with chloropyridazine (Peet, 1984).

  • Leahy et al. (2012) developed two syntheses for a CGRP receptor antagonist substructure, demonstrating the application of a chemoselective reductive amination involving piperidine derivatives (Leahy et al., 2012).

  • Kallemeyn et al. (2014) established a scalable synthesis process for a compound involving piperidine, showcasing a copper-catalyzed C–N cross-coupling reaction (Kallemeyn et al., 2014).

Catalytic and Synthetic Applications

  • Research by Dairo et al. (2016) on the oxidation of cyclic amines like piperidine to lactams by ceria-supported nanogold illustrates the compound's potential in catalysis (Dairo et al., 2016).

  • Abdelhamid et al. (2007) explored reactions involving piperidinyl vinyl-1,6-dihydropyridazine, highlighting the diverse synthetic capabilities of such compounds (Abdelhamid et al., 2007).

Applications in Pharmaceutical Research

  • Bautista-Aguilera et al. (2014) synthesized a compound using a piperidinyl structure as a dual inhibitor for cholinesterase and monoamine oxidase, showcasing its potential in pharmaceutical research (Bautista-Aguilera et al., 2014).

  • Gyoten et al. (2003) synthesized and evaluated fused pyridazines with cyclic amines like piperidine for antihistaminic activity and inhibiting eosinophil infiltration (Gyoten et al., 2003).

  • Dounay et al. (2009) worked on a series of aminopyrimidine compounds, including one with a piperidin-3-yl structure, as 5-HT1A agonists, indicating its use in neuropharmacology (Dounay et al., 2009).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

N-methyl-1-pyridazin-3-ylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-11-9-4-7-14(8-5-9)10-3-2-6-12-13-10/h2-3,6,9,11H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMPYJPTIIPUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2=NN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine

CAS RN

1249245-65-5
Record name N-methyl-1-(pyridazin-3-yl)piperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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